BenchChemオンラインストアへようこそ!

3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Physical Form Screening Procurement Formulation

3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 478031-97-9) is a heterocyclic small molecule (C₁₅H₁₅NO₃S, MW 289.36 g/mol) belonging to the 3,4-dihydro-2H-1,4-benzoxazine class. It is characterized by a 3-methyl substituent on the oxazine ring and a phenylsulfonyl group at the N-4 position.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 478031-97-9
Cat. No. B2613018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS478031-97-9
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H15NO3S/c1-12-11-19-15-10-6-5-9-14(15)16(12)20(17,18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
InChIKeyYPTQRJPIAQLSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 478031-97-9): Chemical Identity and Procurement Baseline


3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 478031-97-9) is a heterocyclic small molecule (C₁₅H₁₅NO₃S, MW 289.36 g/mol) belonging to the 3,4-dihydro-2H-1,4-benzoxazine class. It is characterized by a 3-methyl substituent on the oxazine ring and a phenylsulfonyl group at the N-4 position . This compound is commercially available as a discrete synthetic intermediate, with confirmed purity specifications and physical form, making it a tractable starting point for medicinal chemistry campaigns and focused library synthesis .

Structural Determinants of 3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (478031-97-9) that Preclude Simple Analog Replacement


Generic substitution within the 3,4-dihydro-2H-1,4-benzoxazine chemical space is not feasible because the biological activity and physicochemical properties of this scaffold are exquisitely sensitive to the nature and position of substituents. The N-4 phenylsulfonyl group is a critical pharmacophoric element in numerous benzoxazine-derived bioactive series, including potassium channel activators and kinase inhibitors [1], while the C-3 methyl group introduces a chiral center and modulates lipophilicity and metabolic stability [2]. Replacing this compound with analogs lacking the sulfonyl group (e.g., N–H or N-acyl benzoxazines) or differing in C-3 substitution would likely ablate or unpredictably alter target engagement, as demonstrated by the sharp structure–activity relationships (SAR) observed in benzoxazine anticancer series where minor substitutions produced >10-fold shifts in IC₅₀ [3]. Therefore, this specific substitution pattern represents a non-interchangeable chemical identity for any research program built upon it.

Head-to-Head and Class-Level Quantitative Differentiation Guide for 3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (478031-97-9)


Solid-State Physical Form Differentiation: Crystalline vs. Oily In-Class Analogs

The target compound is a crystalline solid with a defined melting point of 97–99 °C . This is a critical differentiator from many closely related 3,4-dihydro-2H-1,4-benzoxazine analogs bearing alkyl or simple acyl N-substituents, which are frequently obtained as oils or amorphous solids, complicating handling, storage, and formulation [1]. The crystalline nature directly translates to simpler purification, accurate gravimetric dispensing, and batch-to-batch consistency.

Physical Form Screening Procurement Formulation

Anticancer Cell Proliferation Activity: Substituted Benzoxazine Class Potency Compared to Unsubstituted Core

In a recent study on substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives, the introduction of substituents to the benzoxazine core led to significantly improved antiproliferative activity against MCF-7 breast cancer cells compared to the unsubstituted parent derivative 1. The most active compounds (2b and 4b) exhibited IC₅₀ values of 2.27 μM and 3.26 μM, respectively [1]. While the target compound was not explicitly tested in this study, its phenylsulfonyl and methyl substituent pattern is structurally congruent with the substituted analogs that demonstrated enhanced activity, placing it within the active pharmacophore space.

Anticancer Cytotoxicity SAR

Differentiation in Kinase Inhibition Profile: Substituted Benzoxazine Selectivity Fingerprint vs. Unsubstituted Core

The substituted benzoxazine derivatives 2b and 4b were profiled against a panel of 8 kinases and showed consistent residual activity on HER2 and JNK1 kinases, establishing a binding mode within catalytically important domains [1]. Although the target compound lacks direct profiling data, the N-4 phenylsulfonyl group is a known kinase-binding motif, and the 3-methyl substitution may further refine the selectivity fingerprint by introducing steric constraints. This contrasts with unsubstituted benzoxazine cores, which generally lack potent kinase engagement.

Kinase Profiling Mechanism of Action Selectivity

Procurement Specification Advantage: Defined Purity Grade vs. Uncharacterized Analogs

The target compound is supplied with a certified purity of 90% (HPLC) from a commercial vendor , and a higher purity of 95%+ is available from an alternative source . This contrasts with many custom-synthesized 3,4-dihydro-2H-1,4-benzoxazine analogs that are procured as screening samples without full analytical characterization, introducing variability in biological assay results. The defined purity specification reduces the risk of confounding impurities in primary screening campaigns.

Compound Sourcing Quality Control Hit-to-Lead

Optimal Scientific and Industrial Use Cases for 3-Methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine (478031-97-9) Based on Comparative Evidence


Oncology Lead Generation Scaffold with Predicted Kinase Activity

This compound is well-suited as a starting scaffold for medicinal chemistry programs targeting kinase-dependent cancers (e.g., breast and colon cancer), based on the established kinase engagement of structurally analogous substituted benzoxazines on HER2 and JNK1 [1]. Its N-4 phenylsulfonyl and C-3 methyl groups provide the pharmacophoric features associated with low-micromolar antiproliferative activity, allowing medicinal chemists to initiate hit-to-lead optimization with a compound already embedded in an active SAR space.

Chiral Building Block for Enantioselective Synthesis

The presence of a chiral center at C-3, combined with the crystalline solid form (mp 97–99 °C) , makes this compound an advantageous chiral building block for the asymmetric synthesis of bioactive benzoxazine libraries. Unlike oily or racemic analogs, the defined stereochemistry and solid-state properties facilitate handling, chiral resolution processes (as detailed in the benzoxazine optical resolution patent [2]), and the preparation of enantiopure derivatives for target selectivity studies.

Standard Reference Compound for Benzoxazine SAR Studies

Given its defined purity (90–95%+) and well-characterized substitution pattern, this compound can serve as a standard reference or control compound in SAR studies exploring the effects of N-substitution and C-alkylation on benzoxazine biological activity. Its use as a benchmark enables rigorous comparison with newly synthesized analogs, helping to decouple the influence of the phenylsulfonyl and methyl groups in multiparameter optimization campaigns.

Procurement-Optimized Intermediate for Parallel Library Synthesis

For high-throughput parallel synthesis efforts, the commercial availability of this compound in specified purity grades directly addresses procurement bottlenecks. Researchers can initiate library production without upfront in-house synthesis and characterization, leveraging the compound's solid-state stability and known quality control metrics to accelerate the generation of diverse benzoxazine-derived screening collections.

Quote Request

Request a Quote for 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.